(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone
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Description
“(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone” is a synthetic organic compound with the molecular formula C18H26N2O4S and a molecular weight of 366.48 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H26N2O4S. It contains 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 548.5±60.0 °C and a predicted density of 1.219±0.06 g/cm3. Its pKa is predicted to be -0.83±0.60 .Scientific Research Applications
Structural and Molecular Analysis
- A compound structurally similar to the query was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies, revealing that the piperidine and morpholine rings adopt a chair conformation, stabilized by inter and intra-molecular hydrogen bonds. This provides insights into the molecular stability and potential interactions of similar compounds (Prasad et al., 2018).
Antimicrobial and Antifungal Activities
- Compounds with structural resemblance to the query, incorporating morpholine and piperidine units, were synthesized and screened for antitubercular and antifungal activities. Some derivatives demonstrated significant activities, indicating the potential of related structures in antimicrobial applications (Syed et al., 2013).
Antioxidant Properties
- Derivatives of a similar structure were synthesized and evaluated for their in vitro antioxidant activities using various assays. The studies demonstrated that these compounds, owing to their phenolic structures, possessed effective antioxidant power and radical scavenging activities, suggesting potential applications in managing oxidative stress-related conditions (Çetinkaya et al., 2012).
Enzyme Inhibition and Therapeutic Potential
- A series of compounds, structurally related to the query, was synthesized and assessed for their inhibitory activity against α-glucosidase enzyme. Some compounds showed considerable activity, alongside evaluations for hemolytic and cytotoxic profiles, indicating potential therapeutic applications (Abbasi et al., 2019).
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-12-19(13-15(2)24-14)18(21)16-8-10-20(11-9-16)25(22,23)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUGGUPIOLQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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